molecular formula C12H7ClN2OS B12633172 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B12633172
M. Wt: 262.72 g/mol
InChI Key: LRLZQNOIMTYRMF-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a chemical compound with a complex structure that includes a benzothiazole ring, a pyridine ring, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to form 4-chloro-2-nitrobenzoyl chloride. This intermediate is then reacted with an appropriate amine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzothiazole derivatives.

Scientific Research Applications

4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of carbonic anhydrase, an enzyme involved in the regulation of intraocular pressure. By inhibiting this enzyme, the compound can reduce intraocular pressure, making it a potential candidate for the treatment of glaucoma .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-oxidopyridin-1-ium-2-carbonitrile
  • 4-Chloro-2-cyanopyridine-1-oxide
  • 4-Chloro-1-oxy-pyridine-2-carbonitrile

Uniqueness

4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its specific structure, which combines a benzothiazole ring with a pyridine ring and a chlorine atom.

Properties

Molecular Formula

C12H7ClN2OS

Molecular Weight

262.72 g/mol

IUPAC Name

4-chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H7ClN2OS/c13-8-4-3-6-10-11(8)14-12(17-10)9-5-1-2-7-15(9)16/h1-7H

InChI Key

LRLZQNOIMTYRMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)C2=NC3=C(S2)C=CC=C3Cl)[O-]

Origin of Product

United States

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